5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

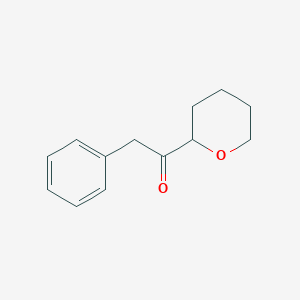

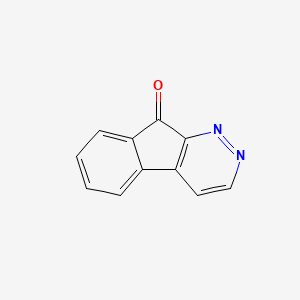

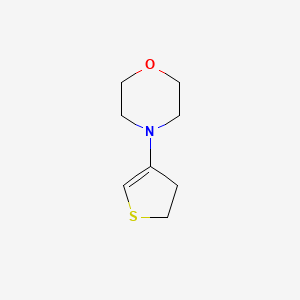

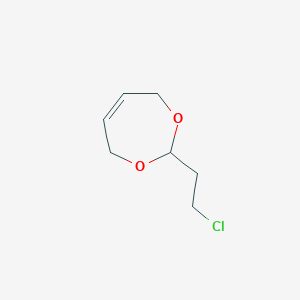

The compound “5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a naphthalene ring attached to an oxadiazole ring, which in turn is attached to an amine group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the oxadiazole ring and the amine group . These groups could potentially undergo various reactions with suitable reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds have been found to have certain absorption spectra in the UV-vis range . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine, focusing on six unique fields:

Antimicrobial Agents

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been studied for its effectiveness against a variety of bacterial and fungal strains, making it a promising candidate for developing new antibiotics and antifungal medications .

Anticancer Research

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule in the development of new cancer therapies .

Fluorescent Probes

Due to its unique chemical structure, 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine exhibits strong fluorescence properties. This makes it useful as a fluorescent probe in biological imaging and diagnostic applications. Researchers have utilized this compound to label and track various biomolecules within cells, aiding in the study of cellular processes and disease mechanisms.

Organic Electronics

The naphthalene and oxadiazole moieties in this compound contribute to its excellent electronic properties. It has been explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to transport electrons efficiently makes it a key material in the development of high-performance organic electronic components.

Catalysis

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine has been studied as a catalyst in various chemical reactions. Its structure allows it to facilitate reactions by providing an active site for reactants to interact. This compound has been particularly useful in organic synthesis, where it helps in the formation of complex molecules with high precision and efficiency .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its versatile chemical structure allows it to be modified into different functional groups, making it a valuable building block in drug development. Researchers have used it to synthesize a range of bioactive molecules with potential therapeutic applications .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn) have been studied for their inhibitory effects on rhizoctonia solani .

Mode of Action

It’s worth noting that similar compounds like nnpcn have been shown to inhibit rhizoctonia solani by affecting the microscopic morphology of the organism .

Biochemical Pathways

Studies on similar compounds like nnpcn have shown that they affect several metabolic pathways, including steroid biosynthesis and abc transporters .

Pharmacokinetics

A structurally similar compound, 1-(naphthalen-1-yl)ethanamine, has been reported to have high gi absorption and is bbb permeant .

Result of Action

Similar compounds like nnpcn have been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Action Environment

For instance, the activity of naturally occurring naphthalenes can be influenced by factors such as temperature, pH, and presence of other organisms .

Eigenschaften

IUPAC Name |

5-naphthalen-1-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYISJPAVHRPXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602686 | |

| Record name | 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016494-31-7 | |

| Record name | 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)

![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)